[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate
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Overview
Description
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate: is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including acetoxy, dioxoisoindolyl, phenylmethoxy, and oxanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxanyl ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the dioxoisoindolyl group: This can be achieved through a condensation reaction with an appropriate phthalic anhydride derivative.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Phenylmethoxylation: The phenylmethoxy group is introduced via a nucleophilic substitution reaction using a phenylmethoxy halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.
Reduction: Reduction reactions can target the dioxoisoindolyl group, potentially converting it to a dihydroisoindolyl derivative.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Phenylmethoxy derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroisoindolyl derivatives.
Substitution: Compounds with new functional groups replacing the acetoxy groups.
Scientific Research Applications
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and phenylmethoxy groups can facilitate binding to these targets, while the dioxoisoindolyl group may participate in redox reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate: Similar structure but with a methoxy group instead of a phenylmethoxy group.
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethoxyoxan-2-yl]methyl acetate: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
- The presence of the phenylmethoxy group in [3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate provides unique steric and electronic properties, which can influence its reactivity and binding affinity in biochemical applications.
Properties
Molecular Formula |
C27H27NO10 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H27NO10/c1-15(29)34-14-21-23(36-16(2)30)24(37-17(3)31)22(27(38-21)35-13-18-9-5-4-6-10-18)28-25(32)19-11-7-8-12-20(19)26(28)33/h4-12,21-24,27H,13-14H2,1-3H3 |
InChI Key |
ZBWDFGPGCXFUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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